
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a phenyl group, a thiophene ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one in the presence of potassium carbonate and acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and corrosion inhibitors.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Shares a similar structure but with a triazole ring instead of an oxazole ring.
2-(1H-Indol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Contains an indole and oxadiazole ring, showing different biological activities.
Uniqueness
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is unique due to its specific combination of phenyl, thiophene, and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
959977-85-6 |
|---|---|
Formule moléculaire |
C13H9NOS |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4-phenyl-5-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)12-13(15-9-14-12)11-7-4-8-16-11/h1-9H |
Clé InChI |
AEJKRHFQAHHEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)



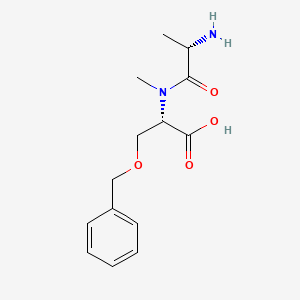
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
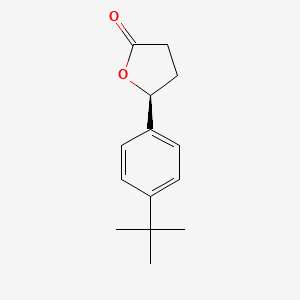
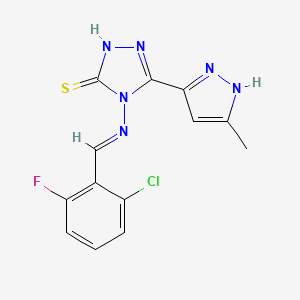
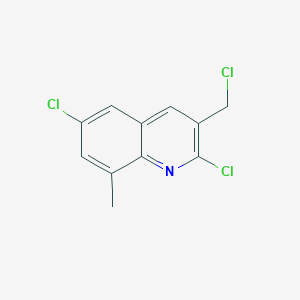


![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
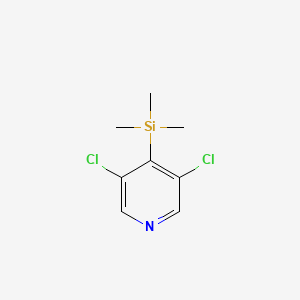
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
